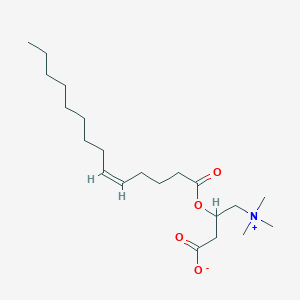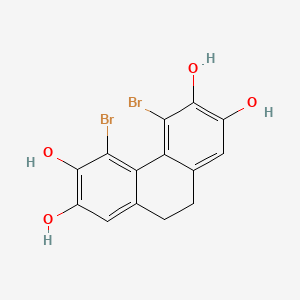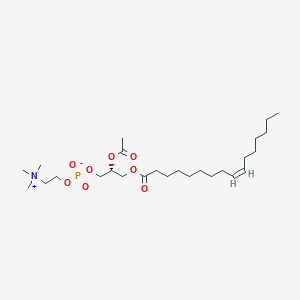
1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(9Z)-hexadecenoyl]-2-acetyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as (9Z)-hexadecenoyl and acetyl respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Applications De Recherche Scientifique
Enzymatic Synthesis and Biological Activities
Enzymatic Synthesis and Hypotensive Activity : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, synthesized from choline plasmalogens of beef heart, exhibits significant antihypertensive activity and is a potent platelet-activating factor. This compound is synthesized via an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomes, showcasing its potential role in regulating blood pressure (Wykle et al., 1980).
Platelet-Activating Factor Synthesis : The synthesis of 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines has been achieved through chemical processes, highlighting their role as analogs of platelet-activating factors and contributing to our understanding of platelet function and aggregation (Kiu et al., 1987).
Hypotensive Properties and Blood Pressure Regulation : Chemically synthesized 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrates potent hypotensive activity in spontaneously hypertensive rats, suggesting its significant role in the regulation of blood pressure (Masugi et al., 1982).
Role in Platelet Activation and Catabolism : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, with platelet-activating and hypotensive properties, has an extremely labile acetate grouping. Its catabolism involves the hydrolysis of the acetate moiety, suggesting a significant role in the biological activity of this compound (Blank et al., 1981).
Physical and Chemical Properties
Critical Micellar Concentration Studies : Investigations into the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs and analogs provide insights into their physical chemical characteristics, crucial for understanding their diverse biological activities (Kramp et al., 1984).
Acetylcholine-Like Effects in Exocrine Glands : The compound exhibits acetylcholine-like effects in exocrine secretory glands, stimulating amylase release and affecting calcium and lipid metabolism. This suggests its potential as a biomimetic compound in physiological processes (Söling et al., 1984).
Propriétés
Nom du produit |
1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C26H50NO8P |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H50NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h11-12,25H,6-10,13-23H2,1-5H3/b12-11-/t25-/m1/s1 |
Clé InChI |
QALLXIUHRUVULB-OKFWSBNLSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



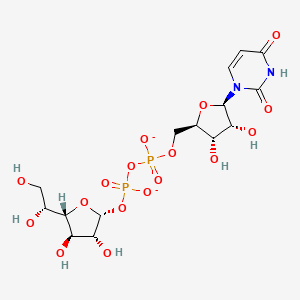
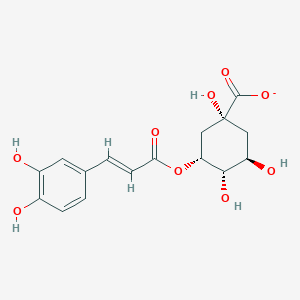
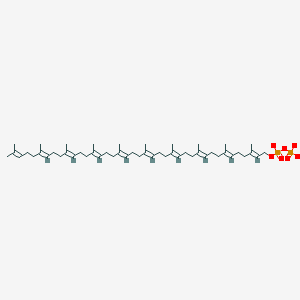
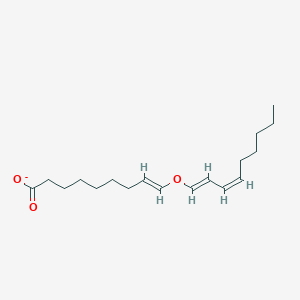


![1-octadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264656.png)
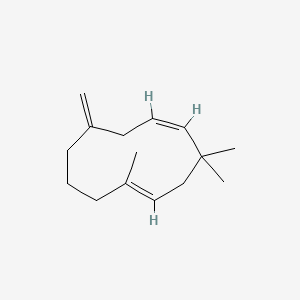
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)

